

Fmoc-D-Gln(Trt)-OH CAS number and molecular weight

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Compound of Interest		
Compound Name:	Fmoc-D-Gln(Trt)-OH	
Cat. No.:	B557035	Get Quote

An in-depth guide to **Fmoc-D-Gln(Trt)-OH** for researchers, scientists, and drug development professionals. This document provides key technical data, experimental protocols, and a visual representation of its application in solid-phase peptide synthesis.

Core Technical Data

Fmoc-D-GIn(Trt)-OH is a critical building block in the synthesis of peptides, particularly for the introduction of a D-glutamine residue. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the trityl (Trt) group protects the sidechain amide of glutamine.

Parameter	Value	Reference
CAS Number	200623-62-7	[1][2][3][4]
Molecular Weight	610.70 g/mol	[1][4][5][6][7]
Molecular Formula	C39H34N2O5	[1][2][4][5][7]
Appearance	White to off-white powder or crystals	[1][6]
Application	Fmoc solid-phase peptide synthesis	[1][4]



Experimental Protocols

The primary application of **Fmoc-D-Gln(Trt)-OH** is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are the detailed methodologies for the key steps of incorporating this amino acid into a growing peptide chain attached to a solid support (resin).

Resin Preparation and Swelling

Before the first amino acid is coupled, the resin must be swelled to ensure optimal reaction conditions. The choice of resin depends on the desired C-terminal functionality (e.g., a carboxylic acid or an amide).[3]

- Procedure:
 - Place the desired amount of resin in a reaction vessel.
 - Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[3]
 - Allow the resin to swell for a period of 30 minutes to an hour.[3]
 - After swelling, the solvent is drained from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

- Procedure:
 - To the swelled and washed peptide-resin, add a 20% solution of piperidine in DMF.[3][6]
 - Allow the reaction to proceed for 5-15 minutes to ensure complete removal of the Fmoc group.[3]
 - Drain the reaction vessel to remove the piperidine solution and the Fmoc-piperidine adduct.
 - Thoroughly wash the resin with DMF to remove any residual piperidine.[3]



Amino Acid Coupling: Incorporation of Fmoc-D-Gln(Trt)-OH

In this step, **Fmoc-D-Gln(Trt)-OH** is activated and then coupled to the newly exposed N-terminal amine of the peptide chain on the resin. A common and efficient method for activation involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

Procedure:

- In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of HBTU and HOBt in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (typically 2 equivalents for every equivalent of amino acid), to the activation mixture. This facilitates the formation of the active ester.
- Allow the activation to proceed for a few minutes.
- Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.
- After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all sidechain protecting groups (including the Trt group on the D-glutamine) are removed.

Procedure:



- Wash the fully synthesized peptide-resin with a solvent like DCM and allow it to dry.
- Prepare a cleavage cocktail. A common cocktail for Trt-protected residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. The TIPS acts as a scavenger to prevent side reactions with the cleaved Trt cations.
- Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours.
- Filter the resin to separate it from the solution containing the cleaved peptide.
- Precipitate the crude peptide from the cleavage solution using cold diethyl ether.
- The precipitated peptide can then be collected, dried, and purified, typically using reversephase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates the cyclical nature of adding a single amino acid, such as **Fmoc-D-GIn(Trt)-OH**, during solid-phase peptide synthesis.



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